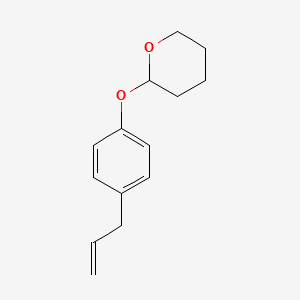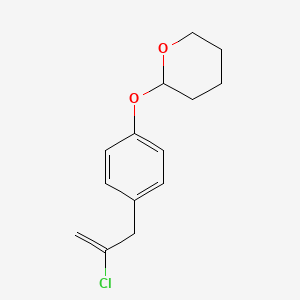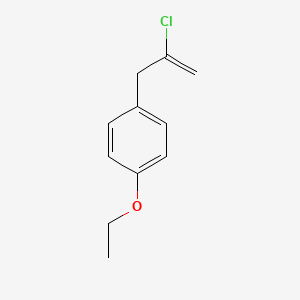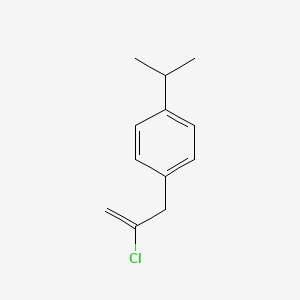
3-(4-Tert-butylphenyl)-2-chloro-1-propene
Vue d'ensemble
Description
3-(4-Tert-Butylphenyl)-2-chloro-1-propene, also known as 4-Tert-Butylphenyl-2-Chloropropene, is an organochlorine compound used in a variety of applications, including scientific research, synthesis, and drug development. It is a colorless and volatile liquid, with a boiling point of 122 °C, and a molecular weight of 178.59 g/mol. It is mainly used as a reagent in the synthesis of various organic compounds, and as a catalyst in certain chemical reactions.
Applications De Recherche Scientifique
1. Enzymatic Synthesis of Chloro Alcohols
A study by Raju, Chiou, and Tai (1995) explored the lipase-catalyzed kinetic resolution of chloro alcohols, including 4-chloro-1-(4-tert-butylphenyl)-1-butanol, a derivative of 3-(4-Tert-butylphenyl)-2-chloro-1-propene, in enantiomerically pure form. This process demonstrates the compound's relevance in pharmaceutical applications through enzymatic methods (Raju, Chiou, & Tai, 1995).
2. Nonlinear Optical Material
Kagawa, Sagawa, and Kakuta (1993) researched a related compound, 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, noting its significant second-order harmonic generation (SHG) efficiency. This property indicates the potential of 3-(4-Tert-butylphenyl)-2-chloro-1-propene derivatives in nonlinear optical materials (Kagawa, Sagawa, & Kakuta, 1993).
3. Novel Materials with Low-coordinate Phosphorus Centers
Shah, Concolino, Rheingold, and Protasiewicz (2000) studied tetraarylphenyls with p-tert-butylphenyl groups, related to 3-(4-Tert-butylphenyl)-2-chloro-1-propene, for synthesizing compounds with low-coordinate phosphorus centers. This research opens avenues for creating novel materials with unique phosphorus-centered properties (Shah et al., 2000).
4. Chlorination Studies in UV Filters
Kalister et al. (2016) conducted a study on the chlorination of UV filters, identifying compounds such as 2-chloro-1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione. This research is crucial in understanding the environmental and health impacts of chlorinated UV filters (Kalister et al., 2016).
5. Catalysts in Polymerization Processes
In the field of polymer chemistry, compounds with tert-butylphenyl groups are explored for their roles as catalysts or stabilizers in polymerization processes, as shown in various studies. These compounds aid in creating specific polymer structures and improving polymer stability, demonstrating the versatility of 3-(4-Tert-butylphenyl)-2-chloro-1-propene derivatives in polymer synthesis and modification (Auer et al., 2004), (Cui & Dolphin, 1995).
Propriétés
IUPAC Name |
1-tert-butyl-4-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZLJDYCOFFKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204995 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-2-chloro-1-propene | |
CAS RN |
951890-70-3 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)

